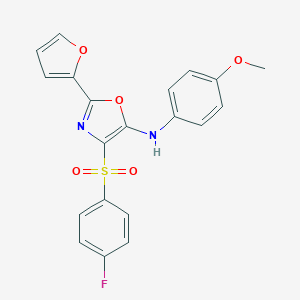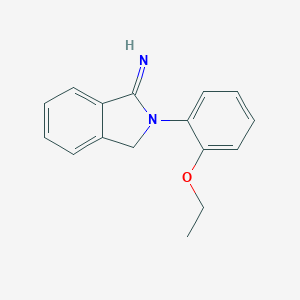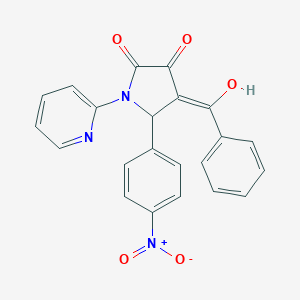![molecular formula C14H12ClN3O B385786 N-[(Z)-1-(4-chlorophenyl)ethylideneamino]pyridine-4-carboxamide](/img/structure/B385786.png)
N-[(Z)-1-(4-chlorophenyl)ethylideneamino]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-1-(4-chlorophenyl)ethylideneamino]pyridine-4-carboxamide is an organic compound that features a pyridine ring substituted with a carboxamide group and an imine linkage to a 4-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(4-chlorophenyl)ethylideneamino]pyridine-4-carboxamide typically involves the condensation reaction between 4-chlorobenzaldehyde and pyridine-4-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-1-(4-chlorophenyl)ethylideneamino]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine linkage to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-[(Z)-1-(4-chlorophenyl)ethylideneamino]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-[(Z)-1-(4-chlorophenyl)ethylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets. The imine linkage and the chlorophenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(Z)-1-(4-bromophenyl)ethylideneamino]pyridine-4-carboxamide
- N-[(Z)-1-(4-fluorophenyl)ethylideneamino]pyridine-4-carboxamide
- N-[(Z)-1-(4-methylphenyl)ethylideneamino]pyridine-4-carboxamide
Uniqueness
N-[(Z)-1-(4-chlorophenyl)ethylideneamino]pyridine-4-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different substituents.
Propiedades
Fórmula molecular |
C14H12ClN3O |
|---|---|
Peso molecular |
273.72g/mol |
Nombre IUPAC |
N-[(Z)-1-(4-chlorophenyl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H12ClN3O/c1-10(11-2-4-13(15)5-3-11)17-18-14(19)12-6-8-16-9-7-12/h2-9H,1H3,(H,18,19)/b17-10- |
Clave InChI |
FJXUUGVIVZHNES-YVLHZVERSA-N |
SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)Cl |
SMILES isomérico |
C/C(=N/NC(=O)C1=CC=NC=C1)/C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385703.png)
![(E)-6-(2-methoxystyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385705.png)
![3-(4-Methoxybenzyl)-6-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385706.png)


![N-(7-ethyltetraazolo[1,5-a]pyrazin-8(7H)-ylidene)-N-phenylamine](/img/structure/B385711.png)
![4-phenyl-1-(2-pyridinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carbonitrile](/img/structure/B385714.png)


![1-[6-hydroxy-4-(4-methoxyphenyl)-3,6-dimethyl-4,5,6,7-tetrahydro-3aH-indazol-5-yl]ethanone](/img/structure/B385719.png)
![6-(2-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B385721.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N'-{3-nitrobenzylidene}acrylohydrazide](/img/structure/B385722.png)
![2-[2-(4-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B385724.png)

